
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. BTK is a key target for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Fluorescent Molecular Probes
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide has been explored for its potential in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging the compound's strong solvent-dependent fluorescence which is correlated with solvent polarity. Such probes can facilitate detailed investigations into intramolecular charge transfer phenomena, offering insights into biological pathways and molecular interactions (Diwu et al., 1997).
Electrochemical Capacitor Applications
Research has also focused on the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives as active materials in electrochemical capacitors. These compounds have been electrochemically deposited onto carbon paper electrodes, with performance metrics indicating significant potential in energy storage technologies. The electrochemical performance of these materials demonstrates their ability to achieve high energy and power densities, making them promising candidates for future capacitor applications (Ferraris et al., 1998).
Antimicrobial Activity
Sulfonamide-derived compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that such compounds exhibit moderate to significant activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistant strains of bacteria and fungi (Ghorab et al., 2017).
Liquid Crystal Research
In the field of materials science, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives have been explored for their applications in liquid crystals. These compounds contribute to the understanding of molecular structures that favor the formation of the twist-bend nematic phase, a state of matter with unique optical properties. This research opens up new possibilities for advanced display technologies and optical devices (Cruickshank et al., 2019).
Antitubulin Agents and STAT3 Inhibition
N-Sulfonyl-aminobiaryl derivatives, related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been identified as potent antitubulin agents that inhibit the phosphorylation of STAT3. This dual activity indicates potential therapeutic applications in cancer treatment, particularly for targeting tumor cell proliferation and signaling pathways involved in cancer progression (Lai et al., 2015).
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-10-11(2)23-16(14(10)9-18)19-15(20)7-8-24(21,22)13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXYRBSZQHJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
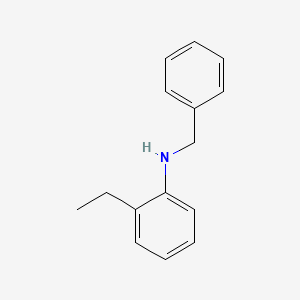
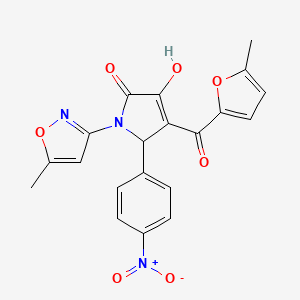
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
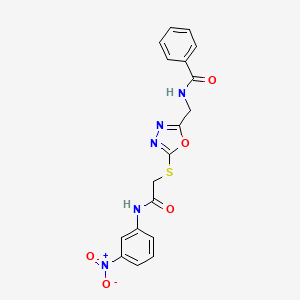


![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)
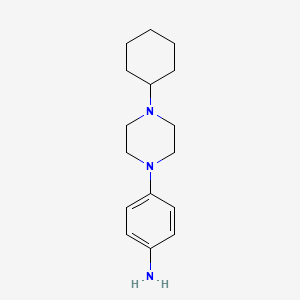
![Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)
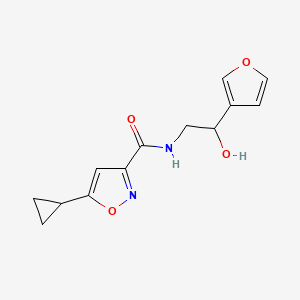
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)